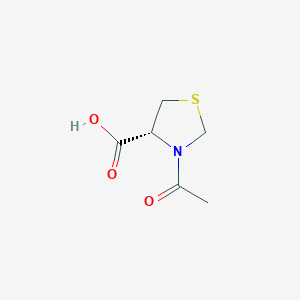

(R)-3-Acetylthiazolidine-4-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTBYSIPOKXCPM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CSC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202694 | |

| Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54323-50-1 | |

| Record name | (4R)-3-Acetyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54323-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054323501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-acetylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Stereochemical Considerations of R 3 Acetylthiazolidine 4 Carboxylic Acid

Systematic IUPAC Naming Conventions and Common Designations

The compound is systematically named (R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov This name precisely describes its molecular structure: a five-membered ring containing a sulfur atom and a nitrogen atom (thiazolidine), with an acetyl group attached to the nitrogen at position 3, and a carboxylic acid group at position 4. The "(R)-" prefix specifies the stereochemical configuration at the chiral center at position 4.

In scientific literature and commercial contexts, this compound is known by several other names and designations. These synonyms are often used interchangeably.

| Nomenclature Type | Name |

| IUPAC Name | (R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid |

| Common Names | N-Acetyl-L-thiazolidine-4-carboxylic acid, N-Acetyl-4-thiazolidinecarboxylic acid, Folcisteine |

| Abbreviations | N-ATC, AATC |

| CAS Registry Number | 5025-82-1 |

This table presents the systematic IUPAC name and various common designations for (R)-3-Acetylthiazolidine-4-carboxylic acid.

Synthetic Methodologies and Chemical Transformations of R 3 Acetylthiazolidine 4 Carboxylic Acid

Established Synthetic Pathways from Precursor Molecules

The synthesis of (R)-3-Acetylthiazolidine-4-carboxylic acid predominantly relies on the use of readily available chiral precursors to establish the desired stereochemistry.

A direct and common method for the preparation of the title compound involves the N-acetylation of (R)-Thiazolidine-4-carboxylic acid. This reaction specifically targets the secondary amine within the thiazolidine (B150603) ring. The process is typically achieved by treating (R)-Thiazolidine-4-carboxylic acid with an acetylating agent, most commonly acetic anhydride. nanobioletters.comgoogle.com The reaction is often performed in a suitable solvent, and the secondary amine acts as a nucleophile, attacking the carbonyl carbon of the acetic anhydride to form the N-acetylated product. nanobioletters.com

For instance, one procedure involves dissolving (R)-Thiazolidine-4-carboxylic acid in a solution of sodium carbonate, cooling the mixture, and then adding acetic anhydride dropwise. nanobioletters.com After stirring, the solution is acidified to precipitate the product. nanobioletters.com Another approach involves reacting 1,3-thiazolidin-4-carboxylic acid with acetic anhydride in ethanol, followed by refluxing the mixture to yield N-acetyl-1,3-thiazolidin-4-carboxylic acid. google.com

Table 1: Acetylation of Thiazolidine-4-carboxylic Acid

| Precursor | Reagent | Product | Key Transformation |

| (R)-Thiazolidine-4-carboxylic acid | Acetic Anhydride | This compound | Acetylation of the ring's secondary amine |

L-Cysteine is a widely used chiral precursor for the synthesis of this compound and its derivatives. nanobioletters.comnih.gov The stereochemistry at the alpha-carbon of L-cysteine, which is (R), directly translates to the (R) configuration at the 4-position of the resulting thiazolidine ring. wikipedia.orgnih.gov

The synthesis begins with a cyclocondensation reaction between L-cysteine and a carbonyl compound, such as an aldehyde or a ketone. semanticscholar.orgmdpi.com This reaction forms the 2-substituted-(R)-thiazolidine-4-carboxylic acid ring system. nih.gov The sulfur-containing amino acid readily reacts with aldehydes and ketones to form these thiazolidine rings. mcmaster.ca For example, the reaction of L-cysteine hydrochloride with various aromatic aldehydes leads to the formation of 2-aryl thiazolidine-4-carboxylic acids. nih.gov These 2-substituted thiazolidines can be considered prodrugs of L-cysteine, capable of releasing the amino acid in vivo. nih.govnih.gov

Following the formation of the thiazolidine ring, the final step is the N-acetylation of the secondary amine, as described in the previous section, typically using acetic anhydride. nanobioletters.com This two-step process, starting from the chiral pool of L-cysteine, is an effective strategy for producing enantiomerically pure this compound derivatives. nanobioletters.com

Table 2: Synthesis from L-Cysteine

| Step | Starting Materials | Intermediate/Product | Reaction Type |

| 1 | L-Cysteine, Aldehyde/Ketone | 2-substituted-(R)-thiazolidine-4-carboxylic acid | Cyclocondensation |

| 2 | 2-substituted-(R)-thiazolidine-4-carboxylic acid, Acetic Anhydride | 2-substituted-(R)-3-Acetylthiazolidine-4-carboxylic acid | N-Acetylation |

Enantioselective Synthesis and Chiral Resolution Techniques for (R)-Isomers

Achieving the specific (R)-isomer of 3-Acetylthiazolidine-4-carboxylic acid is paramount for its applications. As discussed, the most common enantioselective approach is to use L-cysteine as the starting material, which inherently sets the stereocenter at the 4-position to the (R) configuration. nanobioletters.comnih.gov

However, the condensation with a prochiral aldehyde or ketone introduces a new chiral center at the 2-position of the thiazolidine ring, leading to a mixture of diastereomers (e.g., (2R, 4R) and (2S, 4R)). nanobioletters.com These diastereomers possess different physical properties and can often be separated by methods such as fractional crystallization or chromatography. nanobioletters.com

In cases where a racemic mixture of 3-Acetylthiazolidine-4-carboxylic acid is produced, chiral resolution techniques are necessary to isolate the desired (R)-enantiomer. A classic and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base, such as brucine, strychnine, or (R)-1-phenylethylamine. libretexts.orgwikipedia.org The resulting diastereomeric salts have different solubilities, allowing for their separation by crystallization. wikipedia.org After separation, the addition of a strong acid regenerates the pure enantiomer of the carboxylic acid. libretexts.org

Another resolution strategy involves converting the racemic carboxylic acid into a mixture of diastereomeric esters by reacting it with a chiral alcohol, like L-(-)-menthol. beilstein-journals.org These diastereomeric esters can then be separated using chromatography. Subsequent hydrolysis of the separated esters yields the enantiomerically pure acids. beilstein-journals.org

Preparation of this compound Derivatives

The carboxylic acid moiety of this compound serves as a handle for further chemical modifications, allowing for the synthesis of various derivatives.

The carboxylic acid group can be readily converted into esters and amides. The synthesis of amide analogues can be achieved by coupling this compound with an amine or an amino acid ester. researchgate.netresearchgate.net This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. For example, various 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl esters have been synthesized by coupling the corresponding acid with an amino acid methyl ester hydrochloride. researchgate.net

Ester analogues are synthesized through standard esterification reactions, typically by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

The synthesis of hydrazone derivatives from this compound is a multi-step process. nanobioletters.comresearchgate.net

Esterification: The parent carboxylic acid is first converted into its corresponding ester, for example, a methyl or ethyl ester.

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (NH₂NH₂). nanobioletters.comresearchgate.net This reaction, known as hydrazinolysis, replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH₂), forming the corresponding acid hydrazide.

Condensation: Finally, the acid hydrazide is condensed with an aldehyde or a ketone. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a hydrazone derivative, characterized by the R₂C=N-NH-C(=O)- structure. researchgate.netnih.gov For instance, 2-substituted-3-acetyl-thiazolidine-4-carbonyl-N-benzylidine glycine hydrazone derivatives have been prepared via the condensation of the corresponding amino acid hydrazides with benzaldehyde. researchgate.net

Introduction of Various Substituents for Structural Diversification

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The primary points for introducing substituents are the carboxylic acid group at the C-4 position and the carbon atom at the C-2 position of the thiazolidine ring. These modifications are crucial for exploring the structure-activity relationships of this class of compounds in various applications.

A significant strategy for the diversification of this compound involves the transformation of its carboxylic acid moiety into amides. This is typically achieved by coupling the carboxylic acid with a variety of amines or amino acid esters. For instance, a series of 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl esters have been synthesized by reacting the corresponding 2-substituted-3-acetyl-thiazolidine-4-carboxylic acid with different amino acid methyl ester hydrochlorides. researchgate.net This coupling reaction is a standard method for amide bond formation and allows for the introduction of a wide range of amino acid-based substituents.

The resulting amino acid methyl esters can be further modified. A common subsequent reaction is hydrazinolysis, where the methyl ester is converted into a hydrazide using hydrazine hydrate. researchgate.net These hydrazides serve as versatile intermediates for the synthesis of other heterocyclic systems. For example, they can be condensed with aldehydes, such as benzaldehyde or 4-chlorobenzaldehyde, to form N-benzylidine glycine hydrazone derivatives. researchgate.net

Another avenue for structural diversification involves the introduction of various substituents at the C-2 position of the thiazolidine ring. This is often accomplished by synthesizing the thiazolidine ring through the condensation of L-cysteine with a range of aldehydes, followed by N-acetylation. nih.govnanobioletters.com This approach allows for the incorporation of diverse aryl groups at the C-2 position. These aryl-substituted N-acetylthiazolidine derivatives can then undergo further modifications. For example, a 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]thiazolidine-4-carboxylic acid intermediate has been used as a building block for the synthesis of 1,3,4-oxadiazole derivatives. nanobioletters.com This was achieved by reacting the hydrazide with carboxylic acids in the presence of phosphoryl chloride, or with carbon disulfide and potassium hydroxide to yield a mercapto-substituted oxadiazole. nanobioletters.com

The following tables summarize the types of derivatives that have been synthesized from 3-acetylthiazolidine-4-carboxylic acid precursors, showcasing the structural diversity that can be achieved through these synthetic methodologies.

Table 1: 2-Substituted-3-acetyl-thiazolidine-4-carbonyl Amino Acid Methyl Ester Derivatives researchgate.net

| Compound ID | R (at C-2) | R' (Amino Acid Side Chain) |

|---|---|---|

| 3 | H | H |

| 4 | H | CH3 |

| 5 | H | CH(CH3)SCH3 |

| 6 | CH3 | H |

| 7 | CH3 | CH3 |

| 8 | CH3 | CH(CH3)SCH3 |

| 9 | Ph | H |

| 10 | Ph | CH3 |

Table 2: 2-Substituted-3-acetyl-thiazolidine-4-carbonyl Amino Acid Hydrazide Derivatives researchgate.net

| Compound ID | R (at C-2) | R' (Amino Acid Side Chain) |

|---|---|---|

| 12 | H | H |

| 13 | H | CH3 |

| 14 | H | CH(CH3)SCH3 |

| 15 | CH3 | H |

| 16 | CH3 | CH3 |

| 17 | CH3 | CH(CH3)SCH3 |

| 18 | Ph | H |

| 19 | Ph | CH3 |

Table 3: Further Derivatization of a 2-Aryl-3-acetylthiazolidine-4-carboxylic Acid Precursor nanobioletters.com

| Starting Material | Reagents | Product Type |

|---|---|---|

| 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]thiazolidine-4-carboxylic acid | Carboxylic Acid Derivatives, POCl3 | 1,3,4-Oxadiazole Derivatives |

Biological Activities and Mechanisms of Action of R 3 Acetylthiazolidine 4 Carboxylic Acid and Its Derivatives

Plant Biostimulant and Growth Regulation Effects

As a biostimulant, (R)-3-Acetylthiazolidine-4-carboxylic acid promotes plant growth and development when applied in small quantities. researchgate.net It is known to stimulate metabolic processes, leading to improved vigor and productivity in a variety of crops, including wheat, rice, corn, and fruit trees. herts.ac.uk

This compound plays a crucial role in enhancing a plant's ability to acquire and use nutrients. It improves nutrient use efficiency and stimulates the absorption of micronutrients from the soil. herts.ac.uk This enhanced uptake is vital for overcoming nutrient limitations in the soil, leading to healthier and more robust plants. By improving the efficiency of nutrient utilization, it helps plants to make the most of available resources, which is a key aspect of its biostimulant activity. awiner.com

The application of this compound has been shown to increase the activity of various enzymes within plants. herts.ac.uk This enzymatic enhancement contributes to more efficient metabolic pathways. Furthermore, it boosts the production of chlorophyll (B73375) in leaves, a key component for photosynthesis. scielo.br Increased chlorophyll content allows the plant to capture more light energy, thereby enhancing the rate of photosynthesis, which in turn fuels plant growth and biomass production. herts.ac.uk

This compound is recognized for its ability to enhance plant resilience against abiotic stressors. herts.ac.uk It increases tolerance to adverse environmental conditions such as drought, salinity, and extreme temperatures. awiner.com The compound helps prevent cell dehydration and assists the plant in utilizing its physiological reserves more effectively to withstand stressful periods. herts.ac.uk This stress-mitigating effect is crucial for maintaining agricultural productivity in challenging climates.

The cumulative effects of improved nutrient uptake, enhanced photosynthesis, hormonal regulation, and stress tolerance translate into significant improvements in crop yield and quality. awiner.com Field studies and trials have demonstrated that treatment with this compound leads to strong biostimulant activity related to biomass production. herts.ac.uk

Table 1: Effects of this compound on Various Crops

| Crop | Observed Effects | Reference |

|---|---|---|

| Grapes | Increased pedicel thickness, berry length, total soluble solids, and yield (up to 32.22% increase). | herts.ac.uk |

| Apples | Significantly greater yields, improved fruit color, and lower fruit drop. | herts.ac.uk |

| Apricots | Increased fruit size (pulp weight, stone weight) and yield. | researchgate.netresearchgate.net |

| Olives | Improved vegetative growth, fruit quality, and oil percentage. | nih.gov |

| Tea | Enhanced recovery from pruning and increased yield. | researchgate.net |

Antioxidant and Cytoprotective Mechanisms

The protective effects of this compound and its parent compound, thiazolidine-4-carboxylic acid (TC), are also linked to their antioxidant properties. TC is considered a physiologic sulfhydryl antioxidant. nih.gov Derivatives of thiazolidine-4-carboxylic acid have been a focus of research for their potential as novel therapeutic agents, including as inhibitors of influenza neuraminidase, showcasing their bioactivity. nih.gov

The core structure, thiazolidine (B150603), is a versatile heterocyclic compound from which various derivatives with a broad spectrum of bioactivities, including antifungal, antibacterial, and antiproliferative effects, have been synthesized. areeo.ac.ir While direct and extensive research on the specific antioxidant mechanisms of the (R)-3-acetyl derivative is ongoing, the established antioxidant nature of the parent thiazolidine ring system suggests a capacity to mitigate oxidative stress. This antioxidant action can protect plant cells from damage caused by reactive oxygen species that are often produced in excess under stress conditions, thus contributing to the observed cytoprotective effects and enhanced stress tolerance.

Role as a Cysteine Prodrug in Glutathione (B108866) Synthesis Pathways

Thiazolidine-4-carboxylic acid derivatives serve as effective prodrugs for L-cysteine, a critical precursor in the synthesis of glutathione (GSH). Cysteine itself is the rate-limiting substance in this vital cellular process. google.com The therapeutic utility of direct L-cysteine administration is limited due to its rapid oxidation and potential toxicity. To overcome this, various 2-substituted thiazolidine-4(R)-carboxylic acids have been developed. These compounds are designed to be stable externally but capable of releasing L-cysteine within the body. nih.gov

The mechanism involves the non-enzymatic opening of the thiazolidine ring, followed by solvolysis, which liberates the sulfhydryl amino acid in vivo. nih.gov For instance, L-2-oxothiazolidine-4-carboxylate, also known as procysteine, is an intracellular precursor that is enzymatically converted to cysteine. google.com This intracellular delivery effectively bypasses the limitations of administering cysteine directly. Studies have demonstrated that these prodrugs can successfully elevate cellular GSH levels in target tissues. nih.gov For example, research in animal models has shown that procysteine treatment effectively increases and replenishes tissue glutathione levels, particularly in instances of deficiency or depletion. google.com This strategy of using a cyclic derivative like a thiazolidine protects the reactive sulfur group until it is released inside the cell, ensuring its availability for glutathione synthesis. google.com

Scavenging of Reactive Oxygen Species and Free Radical Attenuation

Thiazolidine-4-carboxylic acid and its derivatives exhibit significant antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS) and the attenuation of free radicals. jelsciences.comnih.gov The generation of ROS and subsequent oxidative stress are key factors in the pathology of numerous diseases, including neurodegenerative conditions. nih.govnih.gov The antioxidant capacity of these thiazolidine compounds is often attributed to the presence of an oxidizable sulfur atom within the heterocyclic ring. researchgate.net

These compounds can directly neutralize free radicals, thereby mitigating oxidative damage to essential biomolecules like lipids, proteins, and DNA. nih.gov The production of inflammatory markers and ROS plays a major role in cellular damage that can lead to various impairments. nih.gov Thiazolidine derivatives have been shown to counteract these processes, demonstrating potent free-radical scavenging properties in multiple studies. jelsciences.comnih.gov This activity is crucial for protecting cells from the harmful effects of oxidative distress. nih.gov

Protection Against Oxidative Stress-Induced Cellular Damage

By scavenging ROS and reducing oxidative stress, this compound derivatives play a crucial role in protecting cells from oxidative damage. jelsciences.comnih.gov Oxidative stress is a primary contributor to cellular injury and is implicated in the progression of various inflammatory and neurodegenerative diseases. jelsciences.comnih.gov Thiazolidine compounds have been shown to reverse the inflammatory cascade associated with oxidative stress, thus exerting a neuroprotective effect. jelsciences.com

Research has demonstrated that treatment with specific thiazolidine-4-carboxylic acid derivatives can attenuate neuroinflammation and oxidative stress. nih.gov One study highlighted a bioactive thiazolidine-4-carboxylic acid derivative, referred to as TZT, which was found to inhibit apoptotic cell death induced by oxidative stress. rsc.org This cellular protection is a direct consequence of the compound's ability to modulate the cellular redox environment and prevent the downstream effects of excessive ROS production.

Enhancement of Catalase Activity

Certain derivatives of thiazolidine-4-carboxylic acid have been found to protect against oxidative stress not only by directly scavenging ROS but also by enhancing the activity of key antioxidant enzymes, such as catalase. rsc.orgresearchgate.net Catalase is a vital enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, preventing its conversion into more harmful radicals.

A specific study on a decorated thiazolidine-4-carboxylic acid derivative (TZT) demonstrated its ability to attenuate cellular oxidative stress by boosting catalase activity. rsc.orgresearchgate.net The findings indicated that TZT triggers favorable structural changes in Bovine Liver Catalase (BLC), which leads to a dose-dependent enhancement of its enzymatic function. rsc.orgresearchgate.net Further analysis suggested that the binding of the thiazolidine derivative to the enzyme increases the availability of the substrate, thereby improving its catalytic efficiency. researchgate.net

Antimicrobial Efficacy

Thiazolidine-4-carboxylic acid and its derivatives have been recognized for their broad spectrum of biological activities, including significant antimicrobial efficacy. nih.govnanobioletters.comnih.gov The thiazolidine core is a key structural motif in various clinically used drugs, such as benzylpenicillin, highlighting its importance in the development of antimicrobial agents. nih.gov Numerous studies have synthesized and evaluated novel derivatives for their activity against a range of pathogenic bacteria. researchgate.netresearchgate.net

Antibacterial Spectrum and Efficacy Against Gram-Positive Bacteria (e.g., Bacillus subtilis, Bacillus pumilus, Streptococcus epidermis)

Derivatives of 3-acetyl-thiazolidine-4-carboxylic acid have demonstrated notable efficacy against various Gram-positive bacteria. In one study, a series of 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives were synthesized and tested for their antimicrobial properties. researchgate.net Several of these compounds showed activity against Bacillus subtilis and Bacillus pumilus. researchgate.net

Another investigation focused on thiazolidine-4-carboxylic acid derivatives and their metal complexes, screening them against Streptococcus epidermis. researchgate.net The results showed that all tested compounds possessed bio-activeness, with iron complexes of the ligands displaying the highest efficiency. researchgate.net Similarly, other research on 2,3-diaryl-thiazolidin-4-ones found that while the most sensitive bacterium was Gram-negative, the compounds still exhibited a range of activities against Gram-positive strains like Staphylococcus aureus, which was found to be the most resistant among the tested organisms. nih.gov

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Bacillus subtilis | 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives | Active | researchgate.net |

| Bacillus pumilus | 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives | Active | researchgate.net |

| Streptococcus epidermis | Thiazolidine-4-carboxylic acid derivatives and their Fe(II) complexes | Active, with iron complexes showing highest efficiency | researchgate.net |

| Staphylococcus aureus | 2,3-diaryl-thiazolidin-4-ones | Active (most resistant strain tested) | nih.gov |

Antibacterial Spectrum and Efficacy Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

The same classes of thiazolidine derivatives have also been evaluated for their effectiveness against Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. The study by El-Sharkawy demonstrated that some of the synthesized 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives possessed activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net

In the screening of thiazolidine-4-carboxylic acid derivatives and their metal complexes, Pseudomonas aeruginosa was one of the target organisms, and the compounds showed bio-activeness against it. researchgate.net Furthermore, a comprehensive study on 2,3-diaryl-thiazolidin-4-ones revealed that these compounds were potent against several Gram-negative strains, including resistant forms of P. aeruginosa and E. coli. The most active compounds in this series proved to be more potent than the reference antibiotic ampicillin against all tested resistant strains. nih.gov

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives | Active | researchgate.net |

| Escherichia coli | 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives | Active | researchgate.net |

| Pseudomonas aeruginosa | Thiazolidine-4-carboxylic acid derivatives and their metal complexes | Active | researchgate.net |

| Resistant P. aeruginosa | 2,3-diaryl-thiazolidin-4-ones | Potent activity, exceeded ampicillin | nih.gov |

| Resistant E. coli | 2,3-diaryl-thiazolidin-4-ones | Potent activity, exceeded ampicillin | nih.gov |

Antifungal Activities (e.g., Candida utilis)

Thiazolidine derivatives, including compounds structurally related to this compound, have demonstrated notable antifungal properties. Research has shown that these compounds possess activity against various fungal strains, including pathogenic yeasts of the Candida genus. researchgate.netnih.gov

A study involving the synthesis of 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives tested their efficacy against several microorganisms, including the yeast Candida utilis. The results indicated that some of the synthesized compounds exhibited antimicrobial activities against the tested fungi. researchgate.net In other research, new series of 1,3-thiazolidin-4-one derivatives were screened for their in vitro antifungal activity against three yeasts of the Candida species. Some of the compounds showed mild to good fungistatic effects, particularly against Candida albicans. researchgate.net

Further investigations into 5-Arylidene-2,4-thiazolidinediones and their analogs revealed high antifungal activity, which was both fungistatic and fungicidal. These compounds were observed to cause morphological changes in the cell walls of Candida yeast cells. nih.gov Another study focusing on novel thiazolidinone derivatives reported that compounds with hydroxy and nitro substitutions were particularly potent antifungal agents against Candida albicans. nanobioletters.com

| Compound Type | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives | Candida utilis | Antimicrobial activity observed | researchgate.net |

| 1,3-thiazolidin-4-one derivatives | Candida spp. (e.g., C. albicans) | Mild to good fungistatic effect | researchgate.net |

| Chloro-substituted thiazolidinone | Candida albicans | Moderate to maximum growth inhibition | nanobioletters.com |

| Hydroxy-substituted thiazolidinone | Candida albicans | Potent antifungal agent (MIC 18.44±0.10 µg/mL) | nanobioletters.com |

| Nitro-substituted thiazolidinone | Candida albicans | Potent antifungal agent (MIC 18.88±0.14 µg/mL) | nanobioletters.com |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The thiazolidine scaffold is a key feature in a class of compounds investigated for their potent antitubercular effects. Thiazolidin-4-one derivatives, in particular, have shown significant promise in combating Mycobacterium tuberculosis (Mtb), including drug-sensitive and multidrug-resistant (MDR) strains. nih.govnih.gov

Numerous studies have focused on synthesizing and evaluating these compounds. For instance, a series of thiazolidin-4-one conjugates displayed potent antitubercular activity against the drug-sensitive Mtb H37Ra strain, with one compound featuring a 4-bromophenyl substituent showing activity comparable to the first-line drug isoniazid (MIC = 0.12 µg/mL). nih.gov Other research has demonstrated that certain thiazolidinone derivatives possess activity superior to standard drugs like pyrazinamide and streptomycin. researchgate.net The structural flexibility of the thiazolidin-4-one core allows for chemical modifications that can enhance potency against M. tuberculosis. nih.gov Some derivatives have been found to be highly effective against the M. tuberculosis H37Ra strain with MIC values as low as 0.031-0.125 μg/mL. nih.gov The broad-spectrum activity and structural versatility of these compounds underscore their potential in the development of new antitubercular agents. nih.gov

| Compound Series | Mtb Strain | Result (MIC) | Reference |

|---|---|---|---|

| Thiazolidin-4-one conjugates (e.g., 40h) | H37Ra (drug-sensitive) | 0.12 µg/mL | nih.gov |

| Thiazolidinone derivatives (e.g., 4f, 4i) | - | Higher activity than pyrazinamide and streptomycin | researchgate.net |

| Thiazolidine-2,4-dione derivatives (e.g., 14, 22, 23) | - | 25-50 μg/ml | ijrpb.com |

| 2-iminothiazolidin-4-ones | H37Rv | 1.6 µg/mL | nih.gov |

| Various Thiazolidin-4-ones (e.g., 115a-c, 116a-c) | H37Ra | 0.031-0.125 µg/mL | nih.gov |

Antiviral Properties and Inhibition Mechanisms

Derivatives of thiazolidine have emerged as a class of heterocyclic compounds with a broad spectrum of antiviral activities. researchgate.netmdpi.com These compounds have been investigated for their potential to inhibit various human and plant viruses. nih.govliverpool.ac.uk The core thiazolidine structure serves as a versatile scaffold for designing agents that can interfere with different stages of a viral life cycle. researchgate.net Research has demonstrated the efficacy of these derivatives against influenza A virus, Zika virus, and plant pathogens like the Tobacco Mosaic Virus. mdpi.comeurekaselect.commdpi.com

Inhibition of Viral Enzymes (e.g., Neuraminidase in Influenza A Virus)

A significant area of research has been the development of thiazolidine-4-carboxylic acid derivatives as inhibitors of influenza neuraminidase (NA), a key enzyme that facilitates the release of new virus particles from infected cells. nih.govmdpi.com A series of these derivatives were synthesized and showed moderate to potent inhibitory activity against the neuraminidase of influenza A virus. nih.govtandfonline.com

One of the most potent compounds identified in a study, compound 4f, exhibited an IC50 value of 0.14 μM, which, while less potent than oseltamivir, established the thiazolidine ring as a promising base for designing novel NA inhibitors. nih.gov Further studies synthesized twelve amino acid-coupled thiazolidine derivatives, with compounds 4a, 4b, and 6a showing particularly promising NA inhibitory activity. tandfonline.com These experimental findings have been supported by molecular docking studies, which predict strong binding affinities of these compounds to the enzyme. tandfonline.com Quantitative structure-activity relationship (QSAR) studies have further provided insights into the structural features of thiazolidine-4-carboxylic acid derivatives that are crucial for their anti-influenza activity. turkjps.orgturkjps.org

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound 4f | Potent Inhibition | 0.14 μM | nih.gov |

| Compounds 4a, 4b, 6a | Potent NA Inhibitory Activity | Not specified | tandfonline.com |

| Compounds 4a, 8a | Potent Hemagglutination Inhibition (HAI) Activity | Not specified | tandfonline.com |

Activity Against Plant Viruses (e.g., Tobacco Mosaic Virus)

Thiazolidine-4-carboxylic acid derivatives have also been evaluated for their ability to combat plant viruses, specifically the Tobacco Mosaic Virus (TMV), a widespread and economically significant plant pathogen. mdpi.comwikipedia.org Based on the structure of L-cysteine, a series of thiazolidine-4-carboxylic acids were designed and synthesized. mdpi.com

In vitro and in vivo testing revealed that these compounds exhibited moderate to excellent activity against TMV. Several compounds displayed higher anti-TMV activity than the commercial plant virucide, ribavirin. Notably, compound 3 demonstrated superior inactivation, curative, and protection activity in vivo. mdpi.com Investigations into the mechanism of action suggest that these compounds can inhibit the assembly of the virus. Transmission electron microscopy showed that compound 3 could cause the aggregation of the 20S protein disk of the TMV coat protein, thereby interfering with the proper formation of new virus particles. mdpi.com

| Compound | Inactivation Activity (% Inhibition) | Curative Activity (% Inhibition) | Protection Activity (% Inhibition) | Reference |

|---|---|---|---|---|

| Compound 3 | 51% | 47% | 49% | mdpi.com |

| Ribavirin (Control) | 40% | 40% | 38% | mdpi.com |

Anti-proliferative and Potential Antineoplastic Investigations

The thiazolidine core structure is present in various derivatives that have been investigated for their anti-proliferative and potential anticancer activities. nih.govnih.gov Thiazolidine-2,4-diones, in particular, have been the subject of research targeting malignancies by influencing cell proliferation and apoptosis pathways. nih.gov These compounds have been evaluated against a range of human cancer cell lines, demonstrating that modifications to the thiazolidine scaffold can lead to potent and selective cytotoxic agents. mdpi.comnih.gov

Studies on Cancer Cell Line Growth Inhibition (e.g., Melanoma, Prostate Cancer, Breast Cancer)

Derivatives of thiazolidine-4-carboxylic acid have shown significant growth-inhibitory effects against several types of cancer cell lines.

Melanoma: A series of 2-aryl-thiazolidine-4-carboxylic acid amides were identified as having potent and selective antiproliferative activity against melanoma cell lines. nih.gov Further synthesis and testing of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAA) against human (A375, WM-164) and mouse (B16-F1) melanoma cells identified specific compounds with high selectivity and growth-inhibition activity. nih.gov

Prostate Cancer: The ATCAA series also demonstrated good selectivity and potency against four different human prostate cancer cell lines (DU 145, PC-3, LNCaP, and PPC-1). nih.gov In a separate study, newly synthesized bisthiazolidine amide derivatives were evaluated for their anti-prostate cancer potential. MTT assays revealed that several compounds had potent cytotoxicity against PC3 cells, with one derivative (M4) showing a lower IC50 value (19.56 µg/mL) than the approved drug Darolutamide (IC50 = 52.82 µg/mL). researchgate.net

Breast Cancer: Thiazolidine-2,4-dione (TZD) derivatives have been tested for their anti-breast cancer activity. Compounds with a 5-(3,4,5-trimethoxybenzylidene) moiety inhibited the proliferation of human breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner, with IC50 values as low as 1.27 μM. mdpi.com Other studies have also confirmed the antiproliferative activity of different thiazolidine-2,4-dione derivatives against the MCF-7 breast cancer cell line. nih.gov

| Compound Type/Series | Cancer Cell Line | Cancer Type | Result (IC50) | Reference |

|---|---|---|---|---|

| ATCAA (Compound 3id) | A375, WM-164, B16-F1 | Melanoma | Good selectivity and growth-inhibition | nih.gov |

| ATCAA (Compounds 15b, 3ac) | DU 145, PC-3, LNCaP, PPC-1 | Prostate | Good selectivity and potency | nih.gov |

| Bisthiazolidine amide (M4) | PC3 | Prostate | 19.56 µg/mL | researchgate.net |

| TZD derivative (Compound 18) | MCF-7 | Breast | 1.27 μM | mdpi.com |

| TZD derivative (Compound 19) | MCF-7 | Breast | 1.50 μM | mdpi.com |

| TZD derivative (Compound 20) | MCF-7 | Breast | 1.31 μM | mdpi.com |

| Thiazolidine-2,4-dione derivative (Compound 18) | A549, MCF-7, HepG2 | Lung, Breast, Liver | Highest antiproliferative activity in series | nih.gov |

Induction of Apoptosis in Cancer Cell Models

Thiazolidine-4-carboxylic acid derivatives have been identified as potent cytotoxic agents against various cancer cell lines, with a primary mechanism of action being the induction of programmed cell death, or apoptosis. Research into this class of compounds has demonstrated their ability to trigger apoptotic pathways in cancer cells, leading to their elimination.

One of the key indicators of apoptosis is the alteration of the cell cycle. Studies on 2-arylthiazolidine-4-carboxylic acid amides revealed that treatment of cancer cells with these compounds led to an increase in the percentage of cells in the sub-G1 phase of the cell cycle. This sub-G1 peak is a hallmark of apoptosis, representing cells with fragmented DNA. Furthermore, these derivatives have been shown to strongly inhibit the formation of melanoma colonies, indicating their potent anti-proliferative effects.

The molecular mechanisms underlying this apoptotic induction involve the regulation of key proteins in the cell death pathway. For instance, certain thiazolidine-2,4-dione derivatives have been found to induce apoptosis in human colorectal carcinoma (Caco-2) cells by significantly reducing the gene expression levels of anti-apoptotic proteins such as Bcl-2 and Survivin. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial pathway of apoptosis. Down-regulation of anti-apoptotic members like Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases, the executioners of apoptosis. Similarly, Survivin is a protein that inhibits caspases and promotes cell division, and its suppression facilitates the apoptotic process. The ability of these compounds to modulate the expression of such critical genes underscores their potential as targeted anticancer agents.

Investigations into other derivatives, such as 3-propionyl-thiazolidine-4-carboxylic acid ethyl esters, have also confirmed their capability of inducing caspase-9 dependent apoptosis in hepatocellular carcinoma cells. Caspase-9 is a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. Its activation signifies the commitment of the cell to undergo programmed cell death. The convergence of evidence from various derivatives highlights the thiazolidine scaffold as a promising framework for the development of novel therapeutics that can selectively trigger apoptosis in cancer cells.

Table 1: Effect of Thiazolidine Derivatives on Apoptotic Markers in Cancer Cells This table is representative of findings in the field and combines data from multiple studies on different derivatives.

| Derivative Class | Cancer Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| 2-Arylthiazolidine-4-carboxylic acid amides | Melanoma (A375), Prostate (PC-3) | Increased cells in sub-G1 phase | Cell Cycle Arrest, DNA Fragmentation |

| Thiazolidine-2,4-diones | Colorectal (Caco-2) | Down-regulation of Bcl-2 and Survivin | Modulation of Anti-Apoptotic Genes |

| 3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters | Hepatocellular Carcinoma (HUH7) | Caspase-9 dependent apoptosis | Activation of Intrinsic Apoptotic Pathway |

Neurobiological and Neuroprotective Research

Recent research has illuminated the potential of this compound and its derivatives in the realm of neurobiology, demonstrating significant neuroprotective effects in various experimental models. These compounds appear to combat the complex pathophysiology of neurodegenerative conditions by targeting key pathways involved in neuronal damage and cognitive decline.

A primary mechanism underlying the neuroprotective effects of thiazolidine-4-carboxylic acid derivatives is their ability to counteract neuroinflammation and oxidative stress. zu.ac.ae Neuroinflammation is a common feature in many neurological disorders and is often triggered by an overproduction of reactive oxygen species (ROS), leading to oxidative stress and altered neuronal function. zu.ac.ae

Studies have shown that these derivatives can mediate anti-inflammatory effects through the inhibition of the nuclear factor-κB (NF-κB) pathway. zu.ac.ae NF-κB is a critical transcription factor that upregulates the expression of numerous pro-inflammatory genes. In ethanol-induced neuroinflammation models, treatment with thiazolidine-4-carboxylic acid derivatives resulted in reduced levels of key inflammatory markers, including tumor necrosis factor-alpha (TNF-α), pyrin domain-containing protein 3 (NLRP3), and cyclooxygenase-2 (COX-2). zu.ac.ae By suppressing these inflammatory cascades, the compounds help to mitigate the neuronal damage associated with chronic inflammation. zu.ac.ae

Concurrently, these derivatives exhibit potent antioxidant properties. They have been shown to reverse oxidative stress by enhancing the endogenous antioxidant defense system. zu.ac.ae This includes bolstering the activity of enzymes such as glutathione (GSH), glutathione S-transferase (GST), and catalase, which play a crucial role in neutralizing harmful free radicals. biosynth.com The combined action of reducing inflammatory mediators and scavenging ROS suggests that these compounds can protect neurons from the vicious cycle of oxidative stress and neuroinflammation that drives neurodegeneration. zu.ac.ae

The damaging effects of neuroinflammation and oxidative stress on the central nervous system often manifest as cognitive deficits, including memory impairment. zu.ac.ae Thiazolidine-4-carboxylic acid derivatives have demonstrated the ability to alleviate these cognitive symptoms in animal models. zu.ac.ae

In experimental paradigms, such as ethanol-induced neurodegeneration in rodents, alcohol consumption leads to significant memory impairment, which is assessed through various behavioral tests. zu.ac.ae Treatment with specific thiazolidine-4-carboxylic acid derivatives has been shown to attenuate these memory deficits. zu.ac.ae The mitigation of memory impairment is directly linked to the compounds' ability to reduce the underlying neuroinflammation and oxidative damage in the brain. zu.ac.ae By protecting neural circuits from inflammatory and oxidative insults, these derivatives help preserve cognitive function. Therefore, targeting neuroinflammation and oxidative distress with these compounds is considered a viable strategy for abrogating the hallmarks of conditions that lead to memory loss. zu.ac.ae

Beyond their anti-inflammatory and antioxidant roles, thiazolidine-4-carboxylic acids are intrinsically linked to the metabolism of key neurotransmitters. Notably, research has established that the formation of a thiazolidine-4-carboxylic acid derivative is a significant metabolic pathway for serotonin (5-hydroxytryptamine or 5-HT) in the brain. zu.ac.ae

Specifically, a metabolite of serotonin, 5-hydroxyindole acetaldehyde, can undergo a condensation reaction with the amino acid L-cysteine to form 5-hydroxyindole thiazolidine carboxylic acid (5-HITCA). researchgate.net This reaction represents a catabolic pathway for serotonin that can influence the levels of various 5-HT-derived compounds in the nervous system. researchgate.net The formation of 5-HITCA has been observed in both central and enteric nervous system tissues. researchgate.net This direct involvement in the metabolic fate of a major neurotransmitter like serotonin suggests that this compound and its analogs could have a more profound influence on neurobiology, potentially affecting mood, cognition, and other serotonin-mediated physiological processes.

Other Biological Activities Under Investigation

The therapeutic potential of the thiazolidine-4-carboxylic acid scaffold extends beyond its established anticancer and neuroprotective roles. Researchers are actively exploring its efficacy in other areas, including infectious diseases.

Preliminary investigations have highlighted the potential of thiazolidine derivatives as anthelmintic agents, which are crucial for treating parasitic worm infections. The (4S)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid, a stereoisomer of the title compound, has been identified as an inhibitor of nematodes. biosynth.com This finding points to the promise of this specific chemical structure in combating nematode infections.

More broadly, the thiazolidine nucleus is recognized for its potential in developing new anthelmintic drugs. researchgate.netujconline.net The need for novel compounds is driven by the increasing resistance of parasites to existing therapies. ujconline.net Various thiazole and thiazolidine-4-one derivatives have been synthesized and screened for their activity against parasitic worms, with many showing promising results. ujconline.netresearchgate.net The diverse biological activity of the thiazolidine ring system suggests that it is a valuable scaffold for designing new and effective treatments for helminthiasis. ujconline.net

Inhibition of Protein Synthesis

While direct inhibition of the ribosomal machinery by this compound is not extensively documented, studies on its parent compound, thiazolidine-4-carboxylic acid (also known as thioproline), provide insight into a potential mechanism of action that disrupts protein integrity. As a proline analogue, thiazolidine-4-carboxylic acid can be mistakenly incorporated into cellular proteins during synthesis. nih.govacs.org

In the yeast Saccharomyces cerevisiae, thiazolidine-4-carboxylic acid was found to be incorporated into cellular protein, which is one of its probable modes of action for causing growth inhibition. nih.gov This suggests that the compound can compete with proline during the translation process, leading to the formation of functionally compromised proteins. Further research in human HeLa cells provided direct evidence that thioproline was incorporated into cellular proteins during protein synthesis. acs.org This misincorporation can alter protein structure and function, effectively disrupting cellular processes that rely on correctly synthesized proteins.

This mechanism is distinct from classical protein synthesis inhibitors, which typically stall or block the ribosome itself. mdpi.com Instead, the action of thiazolidine-4-carboxylic acid is more subtle, allowing protein synthesis to proceed but resulting in a potentially non-functional or misfolded final product.

Immune Stimulation

Derivatives of thiazolidine-4-carboxylic acid have been identified as potent stimulators of immune responses, particularly in plants. researchgate.net A notable example is 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (BHTC), a synthetic elicitor that activates immune responses in the plant Arabidopsis thaliana. nih.govnih.gov BHTC induces disease resistance against a range of bacterial, oomycete, and fungal pathogens by stimulating the plant's natural immunity. nih.govnih.gov

Research has shown that specific structural features of BHTC are critical for its activity. Both the thiazolidine ring and the substituted phenyl group are necessary for a strong elicitor effect. nih.gov While BHTC provides the highest level of protection, other related derivatives with different substitutions on the phenyl ring also demonstrated the ability to suppress pathogen growth, albeit to a lesser degree. nih.gov This highlights the potential of the thiazolidine-4-carboxylic acid scaffold in designing molecules that can modulate immune responses. High doses of BHTC trigger typical defense-related transcriptional changes in the plant, underscoring its role as an immune activator. nih.gov

Interaction with Metal Ions and DNA Binding Properties

The thiazolidine-4-carboxylic acid structure is capable of forming stable complexes with various metal ions, a process known as chelation. nouryon.comnih.gov The amine and carboxylic acid groups within the molecule can bind to a metal ion, effectively "seizing" it and altering its reactivity. nouryon.com

Studies have demonstrated the synthesis of novel bidentate ligands from derivatives of thiazolidine-4-carboxylic acid, specifically (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid and (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid. These ligands have been shown to form stable complexes with several divalent and trivalent metal ions. ekb.egresearchgate.net

| Ligand | Metal Ion | Resulting Complex Formula | Binding Mode |

|---|---|---|---|

| (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Copper (II) | [Cu(L)2]·XH2O | Bidentate |

| (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Iron (II) | [Fe(L)2]·XH2O | Bidentate |

| (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Vanadyl (II) | [VO(L)2]·XH2O | Bidentate |

| (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid | Copper (II) | [Cu(L)2]·XH2O | Bidentate |

| (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid | Iron (II) | [Fe(L)2]·XH2O | Bidentate |

| (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid | Vanadyl (II) | [VO(L)2]·XH2O | Bidentate |

While the formation of these metal complexes is established, their direct interaction with DNA is a subject for further investigation. Generally, metal complexes can bind to DNA through various modes, including covalent and non-covalent interactions, such as intercalation or groove binding. nih.gov Such interactions can alter the structure and function of DNA. However, specific studies detailing the binding of this compound or its metal complexes to DNA are not yet prevalent.

Studies on Organ-Specific Physiological Effects (e.g., Liver, Testicular Tissue)

Liver

Thiazolidine-4-carboxylic acid (thioproline) has demonstrated significant hepatoprotective effects and has been used in the treatment of various liver diseases. nih.govremedypublications.com Its mechanism is closely linked to its role as a cysteine prodrug. In the body, particularly in the liver and kidneys, thiazolidine-4-carboxylic acid is metabolized by the mitochondrial enzyme proline oxidase. nih.gov This process converts it into N-formyl-cysteine, which is then hydrolyzed to release cysteine. remedypublications.comnih.gov

Cysteine is a crucial amino acid for the synthesis of glutathione (GSH), one of the most important intracellular antioxidants. remedypublications.com By providing a steady supply of cysteine, thioproline helps to replenish GSH reserves, which play a key role in detoxifying harmful substances and protecting cells from oxidative stress. remedypublications.com This antioxidant and detoxifying capability is the basis for its protective effect on liver tissue. remedypublications.com

Testicular Tissue

In contrast to the protective effects observed in the liver with the parent compound, studies on a derivative have shown potential negative impacts on testicular tissue. An investigation into the ultrastructural effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid on the testicular tissue of zebrafish revealed significant degenerative effects. jifro.ir

The study reported distinct pathological changes in various cell types within the testes following exposure to the compound. jifro.ir These findings suggest that specific derivatives of thiazolidine-4-carboxylic acid may interfere with the delicate structure and function of testicular cells.

| Cell Type | Observed Degenerative Effects |

|---|---|

| Sertoli Cells | Mitochondrial swelling, intense cristae loss, autophagic vacuoles |

| Spermatocytes | Dilated perinuclear space, mitochondrial degeneration, dilated smooth endoplasmic reticulum (sER) |

| Spermatids | Separation between genetic material and nuclear membrane, irregular condensation of genetic material, mitochondrial degeneration, dilatation of sER tubules |

| Leydig Cells | Perinuclear space dilatation, mitochondria degeneration, dilatation in sER tubules |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features for Biological Potency

The biological potency of (R)-3-Acetylthiazolidine-4-carboxylic acid derivatives is intrinsically linked to several key structural features. The core thiazolidine (B150603) ring, the N-acetyl group, and the C-4 carboxylic acid moiety all play crucial roles in molecular recognition and interaction with biological targets.

The thiazolidine scaffold itself, being structurally similar to the amino acid proline, can interact with various biological systems. The sulfur and nitrogen heteroatoms within the ring are key to its chemical properties and potential interactions. The stereochemistry at the C-4 position, being the (R)-configuration derived from L-cysteine, is often critical for specific biological activities, as chirality plays a pivotal role in the interaction with chiral biological macromolecules like enzymes and receptors.

Key Pharmacophoric Features:

Thiazolidine Ring: Acts as a constrained scaffold, positioning other functional groups in a defined spatial orientation.

N-Acetyl Group: The acetyl group at the N-3 position can influence the molecule's polarity, lipophilicity, and ability to act as a hydrogen bond acceptor.

Carboxylic Acid Moiety: The carboxylic acid at C-4 is a key interaction point, often acting as a hydrogen bond donor and acceptor, and can be involved in salt bridge formations with biological targets.

(R)-Stereocenter at C-4: The specific spatial arrangement of the carboxylic acid group is crucial for enantioselective recognition by biological targets.

Impact of Substituents on Thiazolidine Ring and Carboxylic Acid Moiety

Modifications to the thiazolidine ring and the carboxylic acid group of this compound have been explored to probe the SAR and optimize biological activity.

Substitutions on the Thiazolidine Ring: The introduction of substituents at various positions of the thiazolidine ring can significantly impact activity. For instance, in related thiazolidine derivatives, the addition of aryl groups at the C-2 position has been a common strategy to explore interactions with hydrophobic pockets in target proteins. The nature and substitution pattern of this aryl ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its potency and selectivity.

Modifications of the Carboxylic Acid Moiety: The carboxylic acid group is a primary point for modification to alter pharmacokinetic and pharmacodynamic properties. Esterification or amidation of the carboxylic acid can modulate the compound's polarity, membrane permeability, and metabolic stability. For example, converting the carboxylic acid to its corresponding methyl ester or coupling it with amino acids can lead to derivatives with altered biological profiles.

| Modification Position | Type of Modification | Potential Impact on Activity |

| Thiazolidine Ring (C-2) | Addition of aryl groups | Enhanced hydrophobic interactions, improved potency |

| Thiazolidine Ring (N-3) | Variation of acyl group | Altered lipophilicity and hydrogen bonding capacity |

| Carboxylic Acid (C-4) | Esterification | Increased lipophilicity, potential for prodrug strategy |

| Carboxylic Acid (C-4) | Amidation | Modified hydrogen bonding, altered metabolic stability |

Stereochemical Influence on Biological Activity

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. nih.govnih.gov The spatial arrangement of atoms can dictate how a molecule fits into a binding site of a protein, much like a key fits into a lock. For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be less active or even produce unwanted side effects.

The (R)-configuration at the C-4 position of the thiazolidine ring is derived from the natural amino acid L-cysteine. nanobioletters.com This specific stereochemistry is often essential for potent biological activity, suggesting that the target receptors or enzymes have a high degree of stereoselectivity. Studies on related chiral compounds have demonstrated that different stereoisomers can have significantly different biological activities. nih.govnih.gov This highlights the importance of controlling the stereochemistry during the synthesis of these compounds to ensure the desired therapeutic outcome. The specific orientation of the carboxylic acid group in the (R)-isomer is believed to be crucial for optimal interaction with the active site of its biological target.

Computational Chemistry Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational chemistry provides powerful tools to investigate the SAR of this compound and its analogs, offering insights that can guide the design of new and improved compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For thiazolidine-4-carboxylic acid derivatives, QSAR models can be developed to predict the biological activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. These models can help identify the key structural features that are most influential for the desired activity and can be used to predict the potency of newly designed analogs before their synthesis.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For this compound, docking studies can be employed to visualize its binding mode within the active site of a specific enzyme or receptor. This can help to elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its biological effect. The insights gained from molecular docking can be invaluable for the rational design of new derivatives with improved binding affinity and selectivity.

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Metabolic Pathways and Biotransformation Studies

Identification of Metabolites in Biological Systems

The primary goal of the metabolism of (R)-3-Acetylthiazolidine-4-carboxylic acid is the release of L-cysteine. Consequently, the key metabolites identified in biological systems following its administration are intermediates in this conversion process and L-cysteine itself.

One of the central metabolites formed is (R)-thiazolidine-4-carboxylic acid, also known as thioproline. This occurs through the initial removal of the acetyl group from the parent compound. Thioproline is a known sulfur-containing analogue of the amino acid proline and has been detected in various biological systems.

Further downstream in the metabolic cascade, N-formylcysteine is generated from the enzymatic oxidation of the thiazolidine (B150603) ring of thioproline. The final and most significant metabolite is L-cysteine, a crucial amino acid involved in protein synthesis, detoxification through glutathione (B108866) production, and numerous other metabolic functions. The metabolic pathway ensures a sustained release of L-cysteine within the body.

| Metabolite | Description |

| (R)-Thiazolidine-4-carboxylic acid (Thioproline) | An intermediate formed by the deacetylation of the parent compound. |

| N-Formylcysteine | A transient metabolite resulting from the oxidation of the thiazolidine ring. |

| L-Cysteine | The final and pharmacologically active metabolite, a vital amino acid. |

Enzymatic and Non-Enzymatic Transformation Pathways

The biotransformation of this compound is a multi-step process that can involve both enzymatic and non-enzymatic pathways.

Enzymatic Transformation:

The initial step in the metabolic pathway is the hydrolysis of the N-acetyl group to yield (R)-thiazolidine-4-carboxylic acid (thioproline). This reaction is likely catalyzed by a class of enzymes known as deacetylases or amidohydrolases , which are responsible for cleaving acetyl groups from N-acetylated amino acids.

Once thioproline is formed, it enters a pathway analogous to that of proline metabolism. The enzymatic oxidation of the thiazolidine ring is a critical step. Research has implicated enzymes such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) in the metabolism of thioproline researchgate.netnih.gov. Specifically, proline dehydrogenase, a mitochondrial enzyme, oxidizes thioproline to an unstable intermediate, Δ²-thiazoline-4-carboxylic acid nih.gov.

This intermediate then undergoes spontaneous, non-enzymatic hydrolysis to form N-formylcysteine. Finally, N-formylcysteine is hydrolyzed by a cytosolic enzyme to release L-cysteine and formic acid.

Non-Enzymatic Transformation:

For some related thiazolidine derivatives, particularly 2-substituted thiazolidine-4(R)-carboxylic acids, a non-enzymatic ring-opening mechanism has been proposed to occur at physiological pH and temperature molnova.com. This suggests that under certain conditions, the thiazolidine ring of this compound or its deacetylated metabolite, thioproline, could potentially undergo spontaneous hydrolysis to release cysteine, although the enzymatic pathway is considered the primary route of biotransformation.

| Transformation Step | Enzyme/Process | Description |

| Deacetylation | Deacetylases / Amidohydrolases | Removal of the acetyl group from this compound to form (R)-thiazolidine-4-carboxylic acid (thioproline). |

| Oxidation | Proline Dehydrogenase (PRODH) / Pyrroline-5-carboxylate Reductase (PYCR) | Oxidation of the thiazolidine ring of thioproline to form Δ²-thiazoline-4-carboxylic acid researchgate.netnih.gov. |

| Hydrolysis of Intermediate | Spontaneous (Non-enzymatic) | Hydrolysis of Δ²-thiazoline-4-carboxylic acid to N-formylcysteine. |

| Final Hydrolysis | Cytosolic Enzyme | Hydrolysis of N-formylcysteine to yield L-cysteine and formic acid. |

Role as a Metabolic Intermediate in Biological Processes

The primary role of this compound in biological processes is to act as a metabolic intermediate, or more accurately, a prodrug, for the delivery of L-cysteine. By undergoing the metabolic transformations described above, it serves as a stable carrier that gradually releases L-cysteine into the systemic circulation and subsequently into cells.

This controlled release of L-cysteine is of significant physiological importance. L-cysteine is a semi-essential amino acid that is a building block for proteins and a precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. Glutathione plays a critical role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining redox homeostasis.

Therefore, by providing a sustained source of L-cysteine, this compound supports a range of biological processes that are dependent on this crucial amino acid. Its function as a metabolic intermediate is central to its therapeutic and physiological effects.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy The IR spectrum of (R)-3-Acetylthiazolidine-4-carboxylic acid is characterized by absorption bands corresponding to its key functional groups. The carboxylic acid O-H bond presents as a very broad absorption band in the 2500 to 3300 cm⁻¹ region, a hallmark of the hydrogen-bonded dimeric form common to carboxylic acids openstax.org. The carbonyl (C=O) stretching of the carboxylic acid group typically appears as a strong, sharp peak between 1710 and 1760 cm⁻¹ openstax.org. Additionally, the acetyl group introduces a distinct amide carbonyl (C=O) absorption, often referred to as the Amide I band, which is expected in the 1650 ± 15 cm⁻¹ range libretexts.org. The C-O stretching of the carboxylic acid group can also be observed between 1000 and 1300 cm⁻¹ libretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are crucial for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The acidic proton of the carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, often near 12 δ, though its chemical shift can be influenced by solvent and concentration openstax.org. Protons on carbons adjacent to the carbonyl group (alpha protons) are expected to resonate in the 2.0-3.0 ppm region libretexts.org. The specific protons on the thiazolidine (B150603) ring and the methyl protons of the acetyl group would have characteristic chemical shifts and coupling patterns that confirm the structure.

¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to have a resonance in the 165 to 185 δ range openstax.org. The amide carbonyl carbon from the acetyl group would also appear in the deshielded region of 160-180 ppm libretexts.org. The other carbons of the thiazolidine ring and the acetyl methyl group would appear at more upfield chemical shifts.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The monoisotopic mass of 3-Acetylthiazolidine-4-carboxylic acid is 175.03032 Da uni.lu. High-resolution mass spectrometry can confirm the molecular formula, C₆H₉NO₃S biosynth.com. The fragmentation in the mass spectrometer would likely involve the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺) libretexts.org. Predicted mass-to-charge ratios (m/z) for various adducts under different ionization conditions are valuable for identification.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 176.03760 |

| [M+Na]⁺ | 198.01954 |

| [M+K]⁺ | 213.99348 |

| [M+NH₄]⁺ | 193.06414 |

| [M-H]⁻ | 174.02304 |

| [M+HCOO]⁻ | 220.02852 |

Data sourced from PubChem CID 98928. uni.lu

Chromatographic Separation and Purity Assessment (e.g., HPLC, TLC)

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method for monitoring reaction progress and assessing purity. For carboxylic acids like this compound, tailing of the spot on the silica gel plate can be an issue due to strong interactions between the acidic analyte and the acidic Si-OH groups of the silica researchgate.net. To mitigate this, the mobile phase is often modified by adding a small amount of a competing acid, such as acetic or formic acid (e.g., 0.1-1%) researchgate.net. This ensures the analyte remains in its protonated, less polar form, resulting in tighter, more symmetrical spots. A typical solvent system might consist of a mixture like methanol in dichloromethane with a small percentage of acetic acid researchgate.net. Commercial specifications often require a purity of not less than 99.0% by TLC analysis littochem.com.

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for quantitative purity assessment. For a polar compound such as this compound, reversed-phase HPLC is a suitable technique. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape and prevent tailing, the aqueous component of the mobile phase is typically acidified with formic acid, acetic acid, or trifluoroacetic acid. Detection is commonly performed using a UV detector. Commercial suppliers often use HPLC to guarantee an assay purity of 97% or higher alligohorizon.com.

Advanced Techniques for Enantiomeric Purity Determination

As this compound is a chiral compound, verifying its enantiomeric purity is critical. The primary technique for this is chiral HPLC.

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte, leading to different retention times and thus separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. For acidic compounds, teicoplanin-based CSPs have also proven effective researchgate.net. A study on the related compound thiazolidine-2-carboxylic acid demonstrated successful enantiomeric separation on a Chiralcel OD-H column using a mobile phase of n-hexane-isopropanol after pre-column derivatization with aniline researchgate.net. This approach, involving either direct injection or derivatization to enhance separation and detection, is the standard for accurately determining the enantiomeric excess (e.e.) of this compound.

Quantification in Biological Matrices and Complex Samples

Quantifying this compound in complex samples like plasma, urine, or cell cultures requires highly sensitive and selective methods to overcome matrix interference.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) The gold standard for this type of analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique combines the superior separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.

A typical workflow for quantifying a related compound, thiazolidine-4-carboxylic acid, in biological samples involves the following steps:

Sample Preparation: This often begins with protein precipitation using a solvent like acetonitrile, followed by ultrafiltration nih.gov. Solid-phase extraction (SPE) may also be used for further cleanup and concentration of the analyte.

Internal Standard: An isotope-labeled version of the analyte is added at the beginning of the sample preparation process to account for any loss during extraction and to correct for matrix effects.

Derivatization: To improve chromatographic properties and ionization efficiency, the analyte is often derivatized. For example, thiazolidine-4-carboxylic acid has been successfully derivatized with ethyl chloroformate for analysis by both LC-MS and GC-MS nih.govnih.gov.

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The separation is often achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography nih.gov. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard.

This methodology allows for accurate and precise quantification of thiazolidine-based carboxylic acids down to low concentrations in complex biological matrices nih.govnih.gov.

Preclinical and Translational Research Avenues

Development as Agricultural Biostimulants and Plant Growth Promoters

(R)-3-Acetylthiazolidine-4-carboxylic acid is widely utilized in agriculture as an effective biostimulant and plant growth promoter. agreencobio.commade-in-china.com Its mechanism of action involves triggering the plant's endogenous synthesis of essential amino acids and hormones, which are crucial for normal growth and development. agreencobio.combionema.comherts.ac.uk This helps to correct hormonal imbalances, particularly during critical periods like flowering and fruit setting. bionema.comindiamart.comacmchemicals.com The compound aids plants in overcoming the negative impacts of abiotic stresses such as drought, salinity, and temperature fluctuations, as well as biotic stresses. bionema.comterrapretabiologicals.com

Functionally, ATCA enhances a plant's physiological and metabolic processes. It stimulates crops to absorb water and micronutrients more efficiently, boosts enzyme activity, and helps prevent cellular dehydration. herts.ac.uk Furthermore, it is reported to increase chlorophyll (B73375) synthesis and photosynthesis, leading to a higher protein content in the final produce. agreencobio.comterrapretabiologicals.comagreencobio.com

| Crop | Observed Effect | Reference |

|---|---|---|

| General Crops | Stimulates synthesis of amino acids and hormones; corrects hormonal imbalance; enhances stress tolerance. | agreencobio.combionema.comherts.ac.ukacmchemicals.com |

| Fruits (General) | Improves fruit setting, flowering, coloration, and taste. | agreencobio.comagreencobio.com |

| Cereal Crops | Increases grain fillings. | agreencobio.comagreencobio.com |

| Grapes | Increased pedicel thickness, berry length, total soluble solids, and yield (+32.22%). | herts.ac.uk |

| Apples | Significantly greater yields, improved fruit color, and lower fruit drop. | herts.ac.uk |

| Mangoes | Increased fruit yield and potential for longer shelf life. | ishs.org |

| Apricots (cv. New Castle) | Investigated for effects on physical parameters like pulp weight and pulp to stone ratio. | researchgate.net |

Potential for Pharmacological Agent Development (e.g., Therapeutic Candidates)